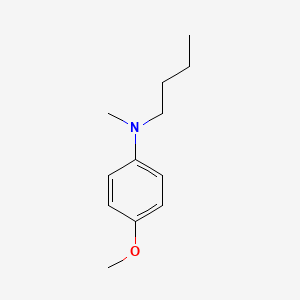
Benzenamine, N-butyl-4-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-butyl-4-methoxy-N-methyl-, also known as N-methyl-N-butyl-4-methoxyaniline, is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group and a methyl group, and the benzene ring is substituted with a methoxy group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-butyl-4-methoxy-N-methyl- typically involves the alkylation of 4-methoxyaniline. The process can be carried out using butyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually performed in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-butyl-4-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, N-butyl-4-methoxy-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-butyl-4-methoxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The butyl and methyl groups on the nitrogen atom can affect the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the butyl group.
Benzenamine, 4-methoxy-: Lacks both the butyl and methyl groups on the nitrogen atom.
N-Methyl-p-anisidine: Another name for Benzenamine, 4-methoxy-N-methyl-.
Uniqueness
Benzenamine, N-butyl-4-methoxy-N-methyl- is unique due to the presence of both butyl and methyl groups on the nitrogen atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
56269-47-7 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-butyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-5-10-13(2)11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
VPAHJNHEQJPBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















